Bienvenue dans la boutique en ligne BenchChem!

Pyrazolopyrimidinone

Organic Synthesis Process Chemistry Pharmaceutical Manufacturing

Pyrazolopyrimidinone (CAS 190281-17-5) is the validated, unsubstituted core scaffold essential for sildenafil and PDE5 inhibitor synthesis. Its ≥95% purity ensures high downstream reaction yields, with literature reporting a 90% conversion to sildenafil via chlorosulfonylation. This intermediate is crucial for streamlining generic API manufacturing, enabling efficient SAR exploration with one-pot methodologies yielding 75-84%, and improving PDE5/PDE6 selectivity to reduce visual adverse effects. Secure your research-grade supply for process optimization and lead development.

Molecular Formula C5H2N4O
Molecular Weight 134.10 g/mol
CAS No. 190281-17-5
Cat. No. B8486647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolopyrimidinone
CAS190281-17-5
Molecular FormulaC5H2N4O
Molecular Weight134.10 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)C(=O)N=N2
InChIInChI=1S/C5H2N4O/c10-5-4-3(8-9-5)1-6-2-7-4/h1-2H
InChIKeyDOTPSQVYOBAWPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolopyrimidinone CAS 190281-17-5: Core Intermediate for PDE5 Inhibitor Synthesis and Derivative Development


Pyrazolopyrimidinone (CAS 190281-17-5), molecular formula C5H2N4O, molecular weight 134.10 g/mol, is the unsubstituted core heterocyclic scaffold of the pyrazolo[4,3-d]pyrimidin-7-one class [1]. This compound serves as the foundational intermediate in the synthesis of sildenafil and related phosphodiesterase type 5 (PDE5) inhibitors [2]. As a research-grade building block typically supplied at ≥95% purity [1], it enables structure-activity relationship (SAR) exploration and analog development programs targeting improved PDE5 selectivity and pharmacokinetic profiles [3].

Why Generic Pyrazolopyrimidinone Substitution Fails: Synthetic Route and Purity Constraints in PDE5 Inhibitor Manufacturing


Generic substitution of pyrazolopyrimidinone intermediates is precluded by the sensitivity of downstream reaction yields to core scaffold purity and the specific synthetic route employed. The unsubstituted pyrazolo[4,3-d]pyrimidin-7-one core is a validated intermediate in the commercial manufacturing route of sildenafil, and alternative heterocyclic cores (e.g., xanthine-based scaffolds) require entirely different synthetic pathways incompatible with established manufacturing infrastructure [1]. Furthermore, variations in synthetic methodology for preparing this core directly impact subsequent chlorosulfonylation yields, with literature reporting a 90% yield from this intermediate to sildenafil under optimized conditions . The following evidence quantifies the specific differentiation of CAS 190281-17-5 in synthetic utility relative to alternative approaches.

Quantitative Differentiation of Pyrazolopyrimidinone CAS 190281-17-5: Synthetic Yield, PDE5 Selectivity, and In Vivo Efficacy


Sildenafil Synthesis: 90% Yield from Pyrazolopyrimidinone Core Intermediate

The pyrazolopyrimidinone core (CAS 190281-17-5) serves as the direct precursor for sildenafil synthesis via chlorosulfonylation in chlorosulfonic acid followed by reaction with N-methylpiperazine, yielding sildenafil at 90% yield [1]. In contrast, alternative synthetic routes employing different intermediates or cyclization strategies have been reported with variable yields. The one-pot synthesis methodology reported by Abdel-Jalil et al. for pyrazolopyrimidinone derivatives achieves yields of 75-84% under optimized conditions, demonstrating the efficiency advantage of this core scaffold relative to multi-step fragmented approaches [2].

Organic Synthesis Process Chemistry Pharmaceutical Manufacturing

Optimized PDE5 Inhibitor Derivatives: Compound 5 Demonstrates 20-Fold PDE5/PDE6 Selectivity Versus Sildenafil

Pyrazolopyrimidinone-based derivative Compound 5, synthesized from the core scaffold, exhibits 20-fold selectivity for PDE5 over PDE6 isozyme in vitro [1]. This selectivity profile is critical for mitigating visual adverse effects associated with PDE6 cross-inhibition. In comparison, sildenafil demonstrates measurable PDE6 cross-inhibition that correlates with reported visual distortion side effects at clinical doses [2]. The core pyrazolopyrimidinone scaffold enables this enhanced selectivity through structure-guided modifications.

PDE5 Inhibition Selectivity Profiling Drug Discovery

In Vivo Efficacy: Compound 5 Matches Sildenafil Performance in Conscious Rabbit Model

Pyrazolopyrimidinone-derived Compound 5 demonstrated in vivo efficacy in a conscious rabbit model that was 'almost comparable to sildenafil' [1]. This finding establishes that the core scaffold does not compromise in vivo potency when optimized with appropriate substituents. The comparable efficacy, combined with the improved selectivity profile, indicates that CAS 190281-17-5-derived analogs can maintain therapeutic efficacy while potentially reducing side effect burden.

In Vivo Pharmacology Preclinical Efficacy Animal Models

Scaffold Versatility: One-Pot Synthesis Achieves 75-84% Yield for Derivative Production

Abdel-Jalil et al. (2005) reported a simple one-pot high-yielding procedure for the synthesis of pyrazolopyrimidinone derivatives, achieving yields of 75-84% under optimized conditions [1]. This methodology overcomes limitations identified in earlier synthetic approaches and provides considerable utility for the production of intermediates for potential PDE5 inhibitors. The efficiency of this one-pot approach contrasts with multi-step syntheses required for alternative heterocyclic PDE5 inhibitor scaffolds such as xanthines and quinazolines.

Synthetic Methodology Medicinal Chemistry Process Optimization

Strategic Application Scenarios for Pyrazolopyrimidinone CAS 190281-17-5 in PDE5 Inhibitor Research and Manufacturing


Sildenafil Manufacturing and Process Optimization

As the direct synthetic precursor to sildenafil, CAS 190281-17-5 is the validated intermediate for commercial manufacturing routes. The established 90% conversion yield from this core to sildenafil [1] makes it the preferred starting material for process chemistry optimization, cost-reduction initiatives, and generic drug manufacturing development. Researchers focused on improving chlorosulfonylation efficiency or exploring alternative coupling strategies should prioritize this specific intermediate to ensure route compatibility with established regulatory filings.

Next-Generation PDE5 Inhibitor Discovery with Enhanced Selectivity

Medicinal chemistry programs targeting PDE5 inhibitors with reduced visual adverse effects should utilize CAS 190281-17-5 as the core scaffold. Derivatives such as Compound 5 have demonstrated 20-fold PDE5/PDE6 selectivity [2], a direct improvement over sildenafil's selectivity profile. This scaffold enables systematic SAR exploration to identify substituents that maximize therapeutic efficacy while minimizing off-target PDE6 engagement implicated in retinal phototransduction pathway disruption.

Preclinical Candidate Validation and In Vivo Efficacy Studies

For research groups advancing PDE5 inhibitor candidates toward preclinical development, pyrazolopyrimidinone-based compounds offer a validated translational pathway. The demonstrated in vivo efficacy in conscious rabbit models that is comparable to sildenafil [3] establishes a performance benchmark for this scaffold class. This validation supports the use of CAS 190281-17-5 as the foundation for lead optimization campaigns requiring both potency retention and selectivity enhancement.

High-Throughput Analog Synthesis and SAR Exploration

The availability of efficient one-pot synthetic methodologies yielding 75-84% for pyrazolopyrimidinone derivatives [4] positions CAS 190281-17-5 as the optimal starting material for high-throughput SAR studies. This synthetic accessibility enables rapid generation of analog libraries for PDE5 inhibition screening, selectivity profiling, and pharmacokinetic optimization, accelerating the lead-to-candidate timeline relative to alternative heterocyclic scaffolds with more complex synthetic requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazolopyrimidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.